Cas no 1024716-58-2 (3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-oneは、高度に特異的な化学構造を持つ有機化合物です。この化合物は、インドリン-2-オン骨格にブロモ基とヒドロキシイミノエチルフェニルイミン基を有し、分子内の電子共役系が拡張されています。そのため、光学的特性や配向性に優れ、有機電子材料や色素増感太陽電池(DSSC)の分野での応用が期待されます。また、イミン結合の存在により金属イオンとのキレート能を有し、センサー材料や触媒配位子としての利用可能性も検討されています。合成経路の最適化により高収率での調製が可能であり、安定性にも優れています。

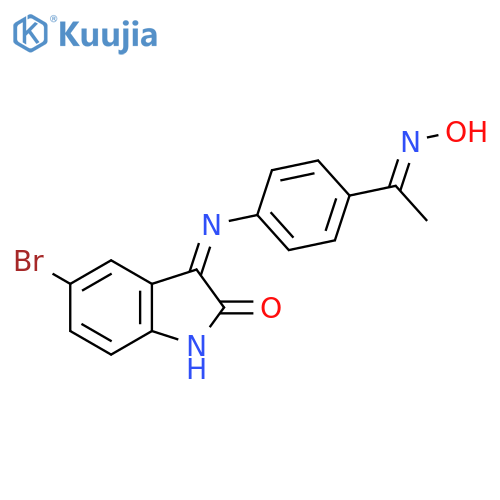

1024716-58-2 structure

商品名:3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one

CAS番号:1024716-58-2

MF:C16H12BrN3O2

メガワット:358.189382553101

MDL:MFCD00955512

CID:5012817

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-((4-((HYDROXYIMINO)ETHYL)PHENYL)IMINO)-5-BROMOINDOLIN-2-ONE

- 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one

- 3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one

-

- MDL: MFCD00955512

- インチ: 1S/C16H12BrN3O2/c1-9(20-22)10-2-5-12(6-3-10)18-15-13-8-11(17)4-7-14(13)19-16(15)21/h2-8,22H,1H3,(H,18,19,21)/b20-9+

- InChIKey: ZNXYMEVBZWGVTR-AWQFTUOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)/C(/C(N2)=O)=N/C1C=CC(/C(/C)=N/O)=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 498

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 74

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB160512-1 g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |

1024716-58-2 | 1g |

€211.30 | 2023-06-23 | ||

| abcr | AB160512-5 g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |

1024716-58-2 | 5g |

€377.50 | 2023-06-23 | ||

| abcr | AB160512-1g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |

1024716-58-2 | 1g |

€211.30 | 2024-06-10 | ||

| abcr | AB160512-10 g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |

1024716-58-2 | 10g |

€482.50 | 2023-06-23 | ||

| abcr | AB160512-5g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |

1024716-58-2 | 5g |

€377.50 | 2024-06-10 | ||

| abcr | AB160512-10g |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |

1024716-58-2 | 10g |

€482.50 | 2024-06-10 |

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1024716-58-2 (3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1024716-58-2)3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0